(2-Hydroxyethyl)[(6-methoxy(2-naphthyl))sulfonyl]amine
Overview
Description
(2-Hydroxyethyl)[(6-methoxy(2-naphthyl))sulfonyl]amine is an organic compound characterized by the presence of a hydroxyethyl group, a methoxy-substituted naphthyl group, and a sulfonylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)[(6-methoxy(2-naphthyl))sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and 2-aminoethanol.
Reaction Conditions: The reaction is carried out under mild conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic attack of the amino group on the aldehyde.
Formation of Intermediate: The initial reaction forms an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts: Employing catalysts to enhance reaction rates and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)[(6-methoxy(2-naphthyl))sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imine intermediate can be reduced to form the final amine product.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products: The major products formed from these reactions include carboxylic acid derivatives, reduced amine products, and substituted sulfonamides.
Scientific Research Applications
(2-Hydroxyethyl)[(6-methoxy(2-naphthyl))sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)[(6-methoxy(2-naphthyl))sulfonyl]amine involves:
Molecular Targets: The compound interacts with specific enzymes or proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
(2-Hydroxyethyl)[(6-methoxy(2-naphthyl))propanoate]: Shares the hydroxyethyl and methoxy-naphthyl groups but differs in the presence of a propanoate group instead of a sulfonylamine group.
6-Methoxy-2-naphthylacetic acid: Contains the methoxy-naphthyl group but lacks the hydroxyethyl and sulfonylamine groups.
Uniqueness: (2-Hydroxyethyl)[(6-methoxy(2-naphthyl))sulfonyl]amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-6-methoxynaphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-18-12-4-2-11-9-13(5-3-10(11)8-12)19(16,17)14-6-7-15/h2-5,8-9,14-15H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLEYKAERDXNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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